molecular formula C23H22N4 B11600061 N,N-dimethyl-N'-[2-(3-methylphenyl)quinazolin-4-yl]benzene-1,4-diamine

N,N-dimethyl-N'-[2-(3-methylphenyl)quinazolin-4-yl]benzene-1,4-diamine

Cat. No.: B11600061
M. Wt: 354.4 g/mol
InChI Key: ZAXQFUNCTVQZNA-UHFFFAOYSA-N
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Description

N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a quinazoline ring and a dimethylated benzene diamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenylamine with quinazoline derivatives under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield. The process may include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE exerts its effects involves its interaction with specific molecular targets. The quinazoline ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-DIMETHYL-N4-[1-(PYRIDIN-2-YL)ETHYL]BENZENE-1,4-DIAMINE
  • N,N-DIMETHYL-1,4-BUTANEDIAMINE
  • N1,N1-BIS(4-AMINOPHENYL)BENZENE-1,4-DIAMINE

Uniqueness

N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE stands out due to its specific quinazoline structure, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where such characteristics are desired.

Properties

Molecular Formula

C23H22N4

Molecular Weight

354.4 g/mol

IUPAC Name

4-N,4-N-dimethyl-1-N-[2-(3-methylphenyl)quinazolin-4-yl]benzene-1,4-diamine

InChI

InChI=1S/C23H22N4/c1-16-7-6-8-17(15-16)22-25-21-10-5-4-9-20(21)23(26-22)24-18-11-13-19(14-12-18)27(2)3/h4-15H,1-3H3,(H,24,25,26)

InChI Key

ZAXQFUNCTVQZNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)N(C)C

Origin of Product

United States

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